叔丁基 (R)-6-氰基-5-羟基-3-氧代己酸酯

描述

Synthesis Analysis

The synthesis of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate involves several biochemical and chemical methods. For instance, carbonyl reductase from Rhodosporidium toruloides has been used for the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a closely related compound, in both mono and biphasic media. This enzymatic approach yields high conversion rates and enantiomeric excess, demonstrating the efficiency of biocatalysis in synthesizing complex organic compounds (Liu et al., 2018). Directed evolution of carbonyl reductase from Rhodosporidium toruloides further improves the stereoselective synthesis of such intermediates, highlighting the potential of genetic and enzymatic optimization in organic synthesis (Liu et al., 2017).

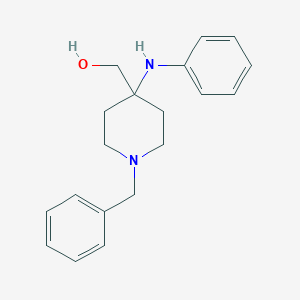

Molecular Structure Analysis

The molecular structure of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate and its derivatives has been elucidated using various analytical techniques. For example, the crystal structure of related compounds, such as tert-butyl Nα-tert-butoxycarbonyl-L-(S-trityl)cysteinate, reveals the importance of weak intermolecular bonding in stabilizing the molecular conformation. This underscores the intricate balance between different types of chemical interactions in determining the overall structure of organic molecules (Kozioł et al., 2001).

Chemical Reactions and Properties

tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate undergoes various chemical reactions, including oxidation and reduction, which are critical in its transformation into valuable pharmaceutical ingredients. Studies on similar compounds, such as the conversion of 6-tert-butyl-2,3-epoxy-5-cyclohexene-1,4-dione to its hydroxyl derivatives by liver enzymes, provide insights into the metabolic pathways and chemical properties of tert-butyl cyano derivatives. These reactions often involve stereoselective transformations, highlighting the compound's significance in synthesizing enantiomerically pure substances (Tajima et al., 1999).

Physical Properties Analysis

The physical properties of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate, such as solubility, melting point, and stability, are crucial for its handling and application in chemical synthesis. These properties are influenced by the compound's molecular structure and the presence of functional groups. The study of closely related compounds, such as the synthesis and characterization of tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, sheds light on the impact of substituents on the physical characteristics of such compounds (Çolak et al., 2021).

Chemical Properties Analysis

Understanding the chemical properties of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate is essential for its application in organic synthesis. This includes its reactivity with different chemical reagents, stability under various conditions, and its behavior in chemical transformations. Research on analogous compounds, like the (E,R,R)-5-alkyliden-2-tert-butyl-6-methyl-1,3-dioxan-4-one, provides valuable information on the reactivity and potential applications of tert-butyl cyano derivatives in organic synthesis (Amberg & Seebach, 1990).

科学研究应用

引发自由基加成反应:叔丁基氢过氧化物是一种相关化合物,可以引发醇与丙烯酸和马来酸甲酯的自由基加成反应,主要导致诱导分解和一小部分与醇形成配合物 (Ogibin, Palanuer, & Nikishin, 1968)。

酶促应用:大鼠肝细胞溶胶中的 TBE 还原酶在理解和治疗与氧化应激相关的疾病中具有潜在应用 (Tajima 等,1999)。

催化氢化:当手性 2-(叔丁基)-2H,4H-1,3-二氧杂环-4-酮氢化时,会生成顺式-2,6-二取代的 1,3-二氧杂环-4-酮,在合成化学中显示出潜力 (Noda & Seebach, 1987)。

立体异构体的合成:醇脱氢酶可以选择性地合成叔丁基 5-羟基-4-甲基-3-氧代己酸酯的四种可能的立体异构体中的三种,从而能够选择性地合成这些立体异构体 (Lüdeke, Richter, & Müller, 2009)。

制备对映异构体的方法:已经开发出一种制备对映体过量和非对映体比高的叔丁基 (3R,5S)-6-羟基-3,5-O-异丙基亚烷基-3,5-二羟基己酸酯的方法 (Sun, Xu, Wu, & Yang, 2007)。

酶促合成改进:来自开菲尔乳杆菌的突变醇脱氢酶显着提高了合成叔丁基 (S)-6-氯-5-羟基-3-氧代己酸酯的生物催化效率,突出了其在生产过程中的潜力 (He, Chen, Wu, Yang, & Xu, 2015)。

神经兴奋剂的合成:一种对映选择性合成神经兴奋剂化合物两种对映异构体的方法证明了这种化学物质在神经科学研究中的多功能性 (Pajouhesh 等,2000)。

羰基还原酶进化用于药物合成:羰基还原酶的定向进化用于立体选择性合成叔丁基 (3R,5S)-6-氯-3,5-二羟基己酸酯,这是药物合成中的关键中间体,显示了在制药中的应用 (Liu 等,2017)。

基于荧光的高通量筛选:一项涉及基于荧光的筛选,用于筛选具有改进的催化性能和扩展底物范围的工程化醛酮还原酶的研究表明对制药行业有潜在的好处 (Qiu 等,2021)。

安全和危害

未来方向

属性

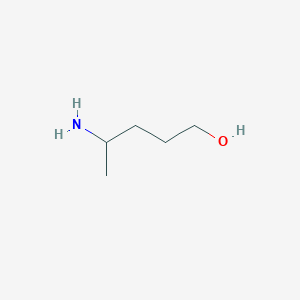

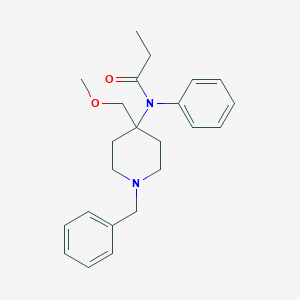

IUPAC Name |

tert-butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)7-9(14)6-8(13)4-5-12/h8,13H,4,6-7H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQZKUWBWPJBPY-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=O)CC(CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC(=O)C[C@@H](CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[[(2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]amino] dihydrogen phosphate](/img/structure/B28856.png)